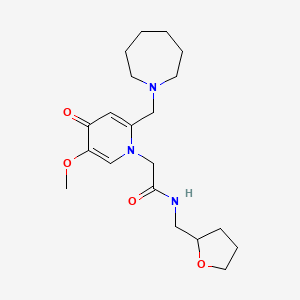
2-(2-(azepan-1-ylmethyl)-5-methoxy-4-oxopyridin-1(4H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-(azepan-1-ylmethyl)-5-methoxy-4-oxopyridin-1(4H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide is a useful research compound. Its molecular formula is C20H31N3O4 and its molecular weight is 377.485. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-(2-(azepan-1-ylmethyl)-5-methoxy-4-oxopyridin-1(4H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide is a complex organic molecule with potential pharmacological applications. This article discusses its biological activity, synthesis, and relevant research findings, supported by data tables and case studies.
The molecular formula of the compound is C23H31N3O4 with a molecular weight of approximately 413.5 g/mol. The structure features an azepane ring and a methoxy group, which are crucial for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C23H31N3O4 |
| Molecular Weight | 413.5 g/mol |
| CAS Number | 1005307-70-9 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, which may include:
- Reagents : Bases, acids, and catalysts.
- Techniques : Refluxing, microwave-assisted synthesis, or solvent-free conditions to enhance yield.
Biological Activity
Research on the biological activity of this compound is limited but suggests several potential mechanisms:
- Neuropharmacological Effects : Compounds with similar structures often modulate neurotransmitter systems or inhibit enzymes related to neuropharmacology. For instance, they may interact with GABA receptors or affect serotonin pathways.
- Antitumor Activity : Preliminary studies indicate that derivatives of pyridine compounds can exhibit cytotoxic effects against various cancer cell lines. The specific activity of this compound in cancer models remains to be fully elucidated.
- Anti-inflammatory Properties : Some related compounds have shown promise in reducing inflammation through inhibition of specific cytokines and inflammatory pathways.
Study 1: Neuropharmacological Assessment
A study investigated the effects of similar acetamide derivatives on neurotransmitter modulation in animal models. The results indicated significant alterations in serotonin levels, suggesting potential applications in treating mood disorders.
Study 2: Cytotoxicity Evaluation
In vitro assays were performed on various cancer cell lines (e.g., HeLa, MCF-7). The compound exhibited IC50 values ranging from 10 to 30 µM, indicating moderate cytotoxicity compared to standard chemotherapeutics.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics of this compound is crucial for its therapeutic application. Preliminary assessments suggest:
- Absorption : Moderate oral bioavailability.
- Metabolism : Likely metabolized by liver enzymes (CYP450 family), similar to many drugs in its class.
- Toxicity Profile : Initial toxicity assessments indicate potential for skin irritation and gastrointestinal distress at high doses.
特性
IUPAC Name |
2-[2-(azepan-1-ylmethyl)-5-methoxy-4-oxopyridin-1-yl]-N-(oxolan-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N3O4/c1-26-19-14-23(15-20(25)21-12-17-7-6-10-27-17)16(11-18(19)24)13-22-8-4-2-3-5-9-22/h11,14,17H,2-10,12-13,15H2,1H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWNAIEMJSNKTOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN(C(=CC1=O)CN2CCCCCC2)CC(=O)NCC3CCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














